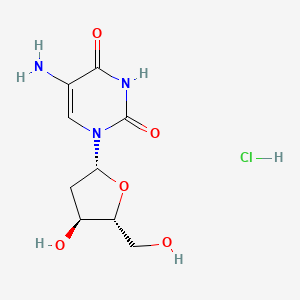
5-Amino-2'-deoxyuridine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2’-deoxyuridine hydrochloride is a nucleoside derivative, specifically a 5-modified pyrimidine nucleoside. It is an amino nucleoside, which means it contains an amino group attached to the nucleoside structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2’-deoxyuridine hydrochloride typically involves the modification of uridine. One common method is the introduction of an amino group at the 5-position of the uridine molecule. This can be achieved through various chemical reactions, including nucleophilic substitution and amination reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 5-Amino-2’-deoxyuridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The compound is then converted to its hydrochloride salt form to enhance its stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2’-deoxyuridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify its chemical structure.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro or hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2’-deoxyuridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is incorporated into DNA for labeling and tracking purposes.
Medicine: Research on 5-Amino-2’-deoxyuridine hydrochloride includes its potential use in antiviral and anticancer therapies.
Industry: The compound is used in the development of diagnostic tools and assays for detecting nucleic acids.
Mecanismo De Acción
The mechanism of action of 5-Amino-2’-deoxyuridine hydrochloride involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. The amino group at the 5-position allows for specific interactions with enzymes involved in DNA synthesis, such as DNA polymerases. This can lead to the formation of faulty DNA structures, inhibiting the replication of viruses or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2’-deoxyuridine: Another modified nucleoside used in DNA labeling and antiviral research.
5-Fluoro-2’-deoxyuridine: Used in cancer treatment due to its ability to inhibit DNA synthesis.
5-Iodo-2’-deoxyuridine: Similar to 5-Amino-2’-deoxyuridine hydrochloride, it is used in antiviral therapies
Uniqueness
5-Amino-2’-deoxyuridine hydrochloride is unique due to the presence of the amino group at the 5-position, which allows for specific interactions with DNA and enzymes. This makes it particularly useful in studies of DNA-protein interactions and in the development of targeted therapies .
Propiedades
Fórmula molecular |
C9H14ClN3O5 |
|---|---|
Peso molecular |
279.68 g/mol |
Nombre IUPAC |
5-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O5.ClH/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3,10H2,(H,11,15,16);1H/t5-,6+,7+;/m0./s1 |
Clave InChI |
RGACLPLUQKOHFJ-VWZUFWLJSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)O.Cl |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















